molecular formula C23H20N2 B14310573 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine CAS No. 112055-25-1

2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine

Cat. No.: B14310573
CAS No.: 112055-25-1
M. Wt: 324.4 g/mol
InChI Key: MMHWKHMKZRWQPT-UHFFFAOYSA-N
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Description

2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce reduced benzodiazepine derivatives.

Scientific Research Applications

2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of two 4-methylphenyl groups, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These similar compounds are widely studied for their pharmacological properties and therapeutic applications, providing a basis for comparison with this compound.

Properties

CAS No.

112055-25-1

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

2,4-bis(4-methylphenyl)-3H-1,5-benzodiazepine

InChI

InChI=1S/C23H20N2/c1-16-7-11-18(12-8-16)22-15-23(19-13-9-17(2)10-14-19)25-21-6-4-3-5-20(21)24-22/h3-14H,15H2,1-2H3

InChI Key

MMHWKHMKZRWQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)C

Origin of Product

United States

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